2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 132346-59-9
VCID: VC7077260
InChI: InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
SMILES: C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole

CAS No.: 132346-59-9

Cat. No.: VC7077260

Molecular Formula: C16H13ClN2S

Molecular Weight: 300.8

* For research use only. Not for human or veterinary use.

2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole - 132346-59-9

Specification

CAS No. 132346-59-9
Molecular Formula C16H13ClN2S
Molecular Weight 300.8
IUPAC Name 2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Standard InChI InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
Standard InChI Key HUQLPXZJQXSYLK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and SMILES Notation

  • IUPAC Name: 2-[(4-Chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole

  • SMILES: C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl

This notation highlights the connectivity of the phenyl (C₆H₅), 4-chlorobenzyl (C₆H₄Cl-CH₂), and thioether (-S-) groups .

Structural Characterization

  • X-ray Crystallography: While no direct crystallographic data exists for this compound, analogous imidazole-thioether structures exhibit planar imidazole rings with dihedral angles of 15–30° between substituents, influencing π-π stacking interactions.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), imidazole protons (δ 6.8–7.1 ppm), and a methylene bridge (δ 4.2–4.5 ppm).

    • IR Spectroscopy: Stretching vibrations for C-S (680–710 cm⁻¹), C-Cl (550–600 cm⁻¹), and N-H (3400–3500 cm⁻¹) bonds are characteristic.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves a nucleophilic substitution reaction:

Step 1: Preparation of 2-mercapto-5-phenyl-1H-imidazole via cyclization of thiourea derivatives with α-bromoketones.
Step 2: Reaction with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

2-mercapto-5-phenyl-1H-imidazole+4-chlorobenzyl chlorideBaseTarget Compound\text{2-mercapto-5-phenyl-1H-imidazole} + \text{4-chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Yield: 65–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Challenges

  • Purification: Scalable methods like recrystallization from ethanol/water mixtures are preferred for cost efficiency.

  • Byproduct Formation: Competing oxidation of the thioether to sulfoxides (~5–10%) necessitates inert atmospheres during synthesis.

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in Water<10 mg/L (low due to hydrophobic aryl groups)
Solubility in DMSO>50 mg/mL
Melting Point142–145°C (decomposition observed)
StabilitySensitive to UV light; store under inert gas

The 4-chlorobenzyl group enhances lipid solubility, making the compound suitable for membrane permeability studies .

Tautomerism and Electronic Effects

The imidazole ring exhibits prototropic tautomerism, with the 1H-tautomer predominating in solution. Electron-withdrawing chlorine atoms destabilize the conjugate base, reducing acidity (pKa ≈ 6.8 for the NH group).

Biological Activities and Mechanisms

Anticancer Activity

  • Cell Line Studies: Analogous compounds induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) via caspase-3 activation.

  • Mechanism: Thioether groups facilitate redox cycling, generating reactive oxygen species (ROS) that damage DNA.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 32 µg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC₅₀/MIC)
2-((4-Nitrobenzyl)thio)-5-phenyl-1H-imidazoleNitro group instead of chloroHAdV inhibition: IC₅₀ = 1.9 µM
2-((4-Methylbenzyl)thio)-5-phenyl-1H-imidazoleMethyl substitutionS. aureus MIC = 64 µg/mL
Target Compound4-Chlorobenzyl groupMCF-7 IC₅₀ = 8.7 µM

The chloro substituent enhances electrophilicity, improving target binding but slightly reducing solubility compared to methyl analogs.

Applications in Materials Science

Coordination Chemistry

The thioether sulfur atom acts as a ligand for transition metals (e.g., Pd²⁺, Cu²⁺), forming complexes with potential catalytic activity in cross-coupling reactions.

Organic Electronics

Imidazole derivatives serve as electron-transport layers in OLEDs. The compound’s HOMO-LUMO gap (3.2 eV) suggests utility in blue-light-emitting devices .

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